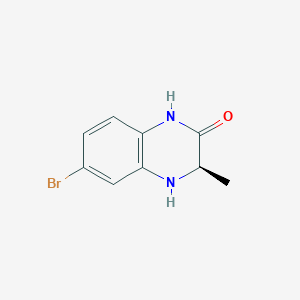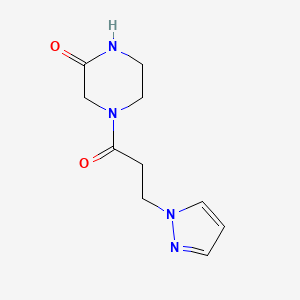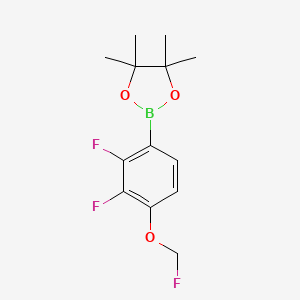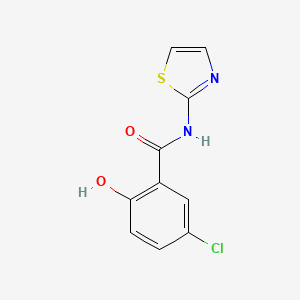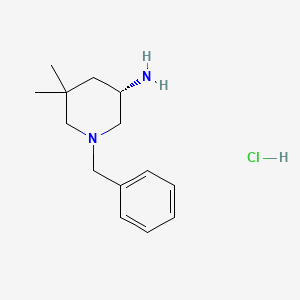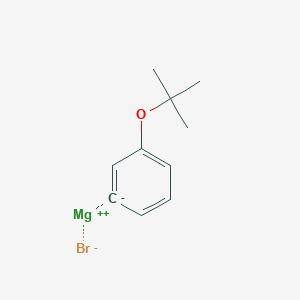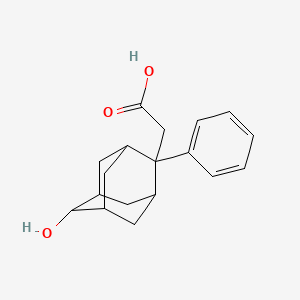
2-((1R,2R,3S,5R)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is a complex organic compound characterized by its unique adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.
Hydroxylation: The hydroxyl group is added through a controlled oxidation reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-((1R,3S,5R,7S)-6-oxo-2-phenyladamantan-2-yl)acetic acid.
Reduction: Formation of 2-((1R,3S,5R,7S)-6-Hydroxy-2-cyclohexyladamantan-2-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1R,3S,5R,7S)-3-phenyladamantan-1-yl)acetic acid
- 2-((1R,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid
Uniqueness
2-((1R,3S,5R,7S)-6-Hydroxy-2-phenyladamantan-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H22O3 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(6-hydroxy-2-phenyl-2-adamantyl)acetic acid |
InChI |
InChI=1S/C18H22O3/c19-16(20)10-18(13-4-2-1-3-5-13)14-6-11-7-15(18)9-12(8-14)17(11)21/h1-5,11-12,14-15,17,21H,6-10H2,(H,19,20) |
Clé InChI |
XZNOIOFBLYHWQH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(C2O)CC1C3(CC(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


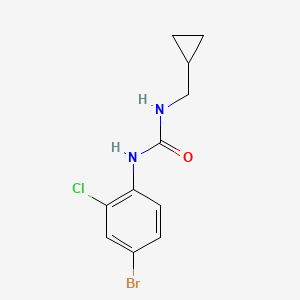
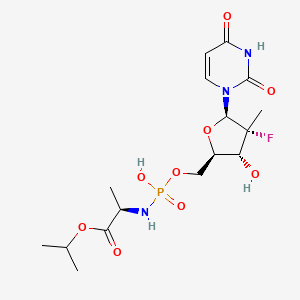

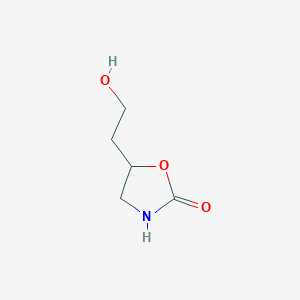
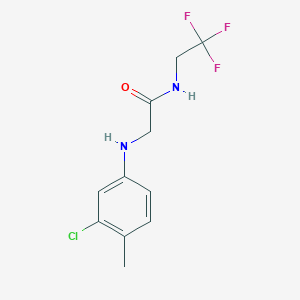
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)

